N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine
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Overview
Description
N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine involves several stepsThe reaction conditions typically involve the use of catalysts such as β-cyclodextrin-SO3H and techniques like microwave irradiation to enhance yield and purity . Industrial production methods often employ green chemistry approaches, utilizing nontoxic solvents and reusable catalysts to minimize environmental impact .
Chemical Reactions Analysis
N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . Its ability to inhibit various enzymes and cell lines makes it a promising candidate for drug development. In biology, it is used as a probe to study molecular interactions and pathways. Industrial applications include its use as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as JNK-stimulating phosphatase-1 (JSP-1), leading to the suppression of cancer cell proliferation . The compound’s thiazolidine ring structure allows it to bind to various biological targets, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine can be compared to other thiazolidine derivatives, such as 5-benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one and 2-chloroquinolin-3-yl-3-phenyl-thiazolidin-4-one . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of the dimethylamino group and the thiazolidine ring in this compound enhances its pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62471-64-1 |
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Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-14(2)10-13-12-15(8-9-16-12)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
GDYCULSYKLBDKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN=C1N(CCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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